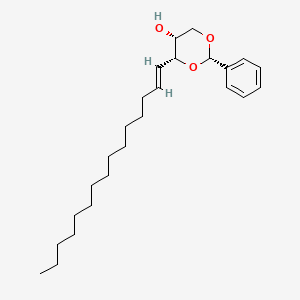
(+/-)5,6-EET Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)5,6-EET Methyl Ester is a useful research compound. Its molecular formula is C21H34O3 and its molecular weight is 334.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions
(+/-)5,6-EET Methyl Ester is synthesized through the epoxidation of arachidonic acid using cytochrome P450 enzymes in liver microsomes . The reaction involves the oxidation of arachidonic acid to form the epoxide intermediate, which is then esterified to produce the methyl ester derivative. The reaction conditions typically include the use of organic solvents such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar enzymatic processes. The compound is often produced in bulk and stored as a solution in ethanol or other suitable solvents to maintain stability . The production process ensures high purity (≥98%) and stability for extended storage periods .
化学反応の分析
Types of Reactions
(+/-)5,6-EET Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroxy derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like water or alcohols . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include dihydroxy eicosatrienoic acids, diols, and substituted derivatives of the original compound.
科学的研究の応用
(+/-)5,6-EET Methyl Ester has a wide range of scientific research applications:
Chemistry: Used as a reference standard in lipid biochemistry studies.
Biology: Investigated for its role in cellular signaling and regulation of calcium mobilization in neuroendocrine cells.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent in various assays.
作用機序
(+/-)5,6-EET Methyl Ester exerts its effects through the activation of specific molecular targets and pathways. It is known to mobilize calcium ions in neuroendocrine cells, leading to hormone secretion. The compound interacts with cytochrome P450 enzymes and other cellular receptors to modulate various physiological processes.
類似化合物との比較
(+/-)5,6-EET Methyl Ester is compared with other EETs, such as:
- 8,9-EET
- 11,12-EET
- 14,15-EET
Uniqueness
This compound is unique due to its specific epoxide position and its ability to be hydrolyzed to the free acid form, making it more stable for storage and use in research.
Similar Compounds
Similar compounds include other EETs and their methyl ester derivatives, which share similar biochemical properties but differ in their epoxide positions and biological activities.
特性
IUPAC Name |
methyl 4-[3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGESKIWNDBIILZ-JPFHKJGASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CC1C(O1)CCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(Z)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]-2-[(Z)-hydroxyiminomethyl]-4-pyridylidene]methyl]-oxo-ammonium](/img/structure/B1142443.png)

